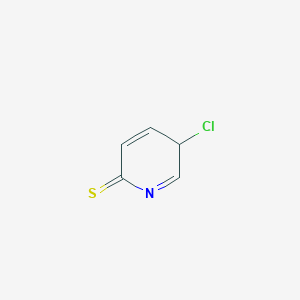
3-chloro-3H-pyridine-6-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-3H-pyridine-6-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-3H-pyridine-6-thione typically involves the chlorination of pyridine derivatives. One common method involves the reaction of 3-chloropyridine with sulfur sources under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using advanced chemical reactors. These processes are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality of the final product. The use of automated systems and continuous monitoring helps in achieving efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-3H-pyridine-6-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules. These products often exhibit unique chemical and physical properties, making them valuable in different applications.
Aplicaciones Científicas De Investigación
3-chloro-3H-pyridine-6-thione has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-chloro-3H-pyridine-6-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of kinases, which are enzymes involved in cell signaling and regulation . By binding to the active site of these enzymes, this compound can modulate their activity and influence cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-chloropyridine: This compound is structurally similar but lacks the sulfur atom present in 3-chloro-3H-pyridine-6-thione.
2-chloropyridine: Another chlorinated pyridine derivative with different substitution patterns.
3-bromopyridine: A brominated analog of 3-chloropyridine, exhibiting similar chemical properties but with bromine instead of chlorine.
Uniqueness
This compound is unique due to the presence of both chlorine and sulfur atoms in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C5H4ClNS |
|---|---|
Peso molecular |
145.61 g/mol |
Nombre IUPAC |
3-chloro-3H-pyridine-6-thione |
InChI |
InChI=1S/C5H4ClNS/c6-4-1-2-5(8)7-3-4/h1-4H |
Clave InChI |
KOURWRTYYGXTIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=S)N=CC1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


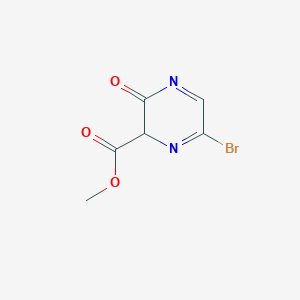
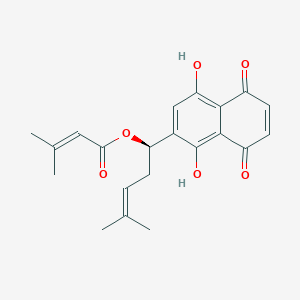


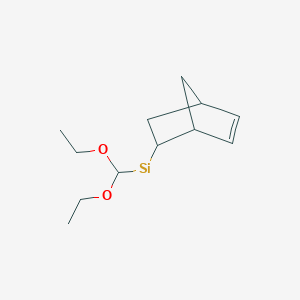

![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B12351419.png)



![N-[3,4,7-Trimethyl-6-(1-methylethyl)-2,5,8-trioxo-1,4,7-triazacyclododecan-9-yl]-2,4,6-octatrienamide](/img/structure/B12351442.png)
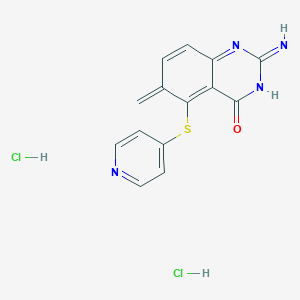
![6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione](/img/structure/B12351461.png)

